molecular formula C6Cl6 B041993 Hexachlorobenzene-13C6 CAS No. 93952-14-8

Hexachlorobenzene-13C6

Cat. No.: B041993
CAS No.: 93952-14-8
M. Wt: 290.7 g/mol
InChI Key: CKAPSXZOOQJIBF-IDEBNGHGSA-N
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Description

Hexachlorobenzene-13C6 is a stable, white, crystalline chlorinated hydrocarbon with the molecular formula 13C6Cl6. It is an isotope-labeled analog of hexachlorobenzene, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in isotope dilution mass spectrometry for the quantitative analysis of pesticides .

Biochemical Analysis

Biochemical Properties

Hexachlorobenzene-13C6 interacts with various enzymes and proteins in biochemical reactions. A study showed that an engineered Escherichia coli strain, harbouring a gene cassette that encodes the mutant of cytochrome P-450cam (CYP101), oxidised this compound to pentachlorophenol (PCP) .

Cellular Effects

This compound has been found to exert genotoxic effects in a humpback whale cell line under stable exposure conditions . It has also been linked to a variety of health effects in humans and animals, such as triggering of porphyria, microsomal enzyme induction, thyroid dysfunctions, neurological symptoms, and immunological disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The engineered E. coli strain mentioned earlier oxidises this compound to PCP, which is then further completely degraded by Sphingobium chlorophenolicum ATCC 39723 .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound under normal temperatures and pressures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Chronic exposure to this compound has led to a number of health effects in animals, including hepatic porphyria, neurotoxic effects, and toxic effects on the thyroid function, reproductive system, and immune system .

Metabolic Pathways

This compound is involved in various metabolic pathways. A microbial consortium was assembled for the degradation of this compound, a persistent organic pollutant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexachlorobenzene-13C6 can be synthesized by the chlorination of benzene-13C6. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure complete chlorination of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of benzene-13C6 in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexachlorobenzene-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexachlorobenzene-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Environmental Analysis: Used as a standard in the analysis of environmental samples for the presence of hexachlorobenzene and its metabolites.

    Synthetic Intermediates: Used in the synthesis of other labeled compounds for research purposes.

    Pesticide/Herbicide Standards: Used as a standard in the analysis of pesticide and herbicide residues.

    Endocrine Disruptors: Used in studies related to endocrine disruption and its effects on biological systems

Comparison with Similar Compounds

Hexachlorobenzene-13C6 is unique due to its isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

This compound stands out due to its stable isotope labeling, which allows for precise quantitative analysis in various research applications.

Properties

IUPAC Name

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAPSXZOOQJIBF-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312684
Record name Benzene-13C6, hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-14-8
Record name Benzene-13C6, hexachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-13C6, hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93952-14-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Hexachlorobenzene-13C6 used as a model compound in studying H-abstraction reactions in electron ionization mass spectrometry (EI-MS)?

A: this compound, along with Hexabromobenzene-13C6, serves as an ideal model compound to investigate H-abstraction reactions occurring in EI-MS for several reasons. Firstly, both compounds are halogenated organic compounds (HOCs), a class of compounds for which EI-induced H-abstraction reactions were previously unexplored [, ]. Secondly, the use of 13C labeling allows researchers to differentiate between the target compound and potential sources of background hydrogen in the mass spectrometer. This distinction is crucial for accurately evaluating the efficiency of H-abstraction reactions [, ].

Q2: What significant findings arose from using this compound in the GC-HRMS study on H-abstraction reactions?

A2: The research utilizing this compound revealed several key insights about H-abstraction reactions in EI-MS:

  • Efficiency Variation: The efficiency of H-abstraction varied significantly among different isotopologues of the same compound and between this compound and Hexabromobenzene-13C6. This finding suggests that the number and type of halogen atoms present in a molecule can influence its propensity to undergo H-abstraction [, ].
  • Temperature Dependence: H-abstraction efficiency was observed to be dependent on the ion source temperature. While increasing temperature initially increased efficiency, it eventually led to a decline [].
  • Ion-Molecule Reactions: The study suggests that H-abstraction reactions in this context are likely ion-molecule reactions, potentially involving siloxanes bleeding from the GC column as the hydrogen source [].

Q3: How can the findings from the this compound study be applied to improve the identification of halogenated organic pollutants (HOPs)?

A3: This research offers valuable strategies for enhancing HOP identification in environmental analysis:

  • Interference Mitigation: Understanding the factors influencing H-abstraction can help develop methods to minimize or eliminate the interference it causes in EI-MS analysis, leading to more accurate identification of HOPs [, ].
  • Novel HOP Identification: The study highlights the importance of considering H-abstraction reactions when identifying novel HOPs, as these reactions could lead to misinterpretation of mass spectra [, ].

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